molecular formula C20H24N2O4S2 B2910432 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-cyclohexylethanediamide CAS No. 896332-25-5

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-cyclohexylethanediamide

Cat. No.: B2910432
CAS No.: 896332-25-5
M. Wt: 420.54
InChI Key: JBHORWBUKHRTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-cyclohexylethanediamide is a useful research compound. Its molecular formula is C20H24N2O4S2 and its molecular weight is 420.54. The purity is usually 95%.
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Biological Activity

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-cyclohexylethanediamide, also known as G856-4323, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3SC_{19}H_{22}N_2O_3S. The compound features a benzenesulfonyl group and a thiophene moiety, which are known to contribute to its biological properties.

Preliminary studies suggest that compounds similar to this compound may exert their effects by interacting with specific protein targets. For instance, research on thiophen derivatives indicates that they can inhibit enzyme activities by binding to hydrophobic patches on proteins, leading to conformational changes that affect enzymatic function .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies indicate that it possesses antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values for some related compounds have been reported as follows:

CompoundTarget BacteriaMIC (µM)
G856-4323Staphylococcus aureus20-40
G856-4323Escherichia coli40-70
Ceftriaxone (control)Staphylococcus aureus4
Ceftriaxone (control)Escherichia coli0.1

These results suggest that while G856-4323 exhibits antibacterial activity, it is less potent than ceftriaxone, a widely used antibiotic .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of G856-4323. Preliminary findings indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a candidate for further development in antimicrobial therapies .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent study focused on the antibacterial efficacy of thiophene-based compounds, including G856-4323. The research demonstrated significant inhibition of bacterial growth in both planktonic and biofilm states against Staphylococcus aureus and multi-drug resistant strains .
  • Mechanistic Insights :
    Another investigation utilized biophysical methods to explore the binding interactions between G856-4323 and its protein targets. Nuclear Magnetic Resonance (NMR) spectroscopy revealed that the compound binds preferentially to hydrophobic regions of target proteins, leading to alterations in their activity .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c23-19(20(24)22-15-8-3-1-4-9-15)21-14-18(17-12-7-13-27-17)28(25,26)16-10-5-2-6-11-16/h2,5-7,10-13,15,18H,1,3-4,8-9,14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHORWBUKHRTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.